molecular formula C14H16BrN3O3 B3848394 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

Cat. No.: B3848394
M. Wt: 354.20 g/mol
InChI Key: YXFQZIZETNXOLZ-CXUHLZMHSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, a methoxy group, and a pyrrolidinylacetamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-oxo-2-pyrrolidin-1-ylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-5-methoxyphenyl)methylideneamino]-N’-hydroxyheptanediamide
  • N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and methoxy group make it particularly interesting for substitution reactions, while the pyrrolidinylacetamide moiety adds to its potential biological activity.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-21-12-5-4-11(15)8-10(12)9-16-17-13(19)14(20)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFQZIZETNXOLZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

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